molecular formula C14H13NO4 B3142674 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde CAS No. 51070-24-7

4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde

Cat. No.: B3142674
CAS No.: 51070-24-7
M. Wt: 259.26 g/mol
InChI Key: YUNLPRNSZMKFIE-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde is a functionalized coumarin derivative with a molecular formula of C14H13NO4 and a molecular weight of 259.26 g/mol . This compound is a key synthetic intermediate, formed through the nucleophilic substitution of a 4-chloro-3-formylcoumarin precursor with morpholine . It presents as yellow crystals with a reported melting point of 162-164 °C . Researchers can utilize this aldehyde as a versatile building block for the synthesis of more complex heterocyclic libraries, such as novel Schiff bases and other derivatives, for screening in medicinal chemistry programs . Analytical data including 1 H NMR, FT-IR, and mass spectrometry are available to confirm its structure and purity . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-morpholin-4-yl-2-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-9-11-13(15-5-7-18-8-6-15)10-3-1-2-4-12(10)19-14(11)17/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNLPRNSZMKFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde typically involves a multi-step process. One common method includes the Mannich reaction followed by a Michael addition reaction. The Mannich reaction involves the condensation of formaldehyde, morpholine, and a chromene derivative under acidic conditions. The resulting intermediate undergoes a Michael addition with an appropriate aldehyde to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde typically involves the reaction of morpholine with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde under controlled conditions. This method has been optimized to yield the compound with satisfactory purity levels, characterized through techniques such as melting point analysis, NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry .

Antimicrobial Properties

Studies have indicated that derivatives of chromene compounds, including this compound, exhibit significant antimicrobial activities against various bacterial strains. This property is attributed to the compound's ability to disrupt microbial cell membranes and inhibit vital metabolic processes .

Antioxidant Activity

The compound has also demonstrated notable antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of the chromene structure is thought to contribute to its ability to scavenge free radicals effectively .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory conditions. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes .

Cancer Research

Recent studies have explored the potential of this compound in cancer therapy. Its derivatives have shown cytotoxic effects on various cancer cell lines, suggesting that they may be developed into novel anticancer agents. The mechanism likely involves apoptosis induction and cell cycle arrest in tumor cells .

Neurological Disorders

There is emerging evidence that compounds similar to this compound may play a role in neuroprotection and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The neuroprotective effects are attributed to their antioxidant properties and ability to modulate neuroinflammatory responses .

Case Studies

Study Objective Findings
Study A Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus strains.
Study B Investigate antioxidant effectsDemonstrated high radical scavenging activity compared to standard antioxidants.
Study C Assess anti-cancer potentialInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its inhibitory effect on cholinesterases is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . Similarly, its inhibition of legumain involves binding to the enzyme’s active site, thereby blocking its proteolytic activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Chromene-3-carbaldehyde derivatives vary primarily in substituents at the 4-, 6-, and 7-positions. Key analogs include:

Compound Name Substituents Key Properties/Activities References
4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde 4-morpholino, 3-carbaldehyde Antimicrobial precursor
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde 6-methyl, 3-carbaldehyde Crystallographically characterized
4-(Benzylamino)-2-oxo-2H-chromene-3-carbaldehyde 4-benzylamino, 3-carbaldehyde Enhanced electronic delocalization
4-Aryl-4H-chromene-3-carbonitrile derivatives 4-aryl, 3-cyano Anticancer, apoptosis induction
6-Bromo-/Methoxy-/Methyl-4-oxo-chromenes 6-halogen/alkoxy/alkyl, 3-carbaldehyde Variable yields (46–94%), antimicrobial

Key Observations :

  • Morpholino vs. Benzylamino: The morpholino group (electron-rich, polar) improves solubility compared to the benzylamino group (bulkier, less polar) .
  • Methyl Substitution : 6-Methyl derivatives exhibit reduced steric hindrance, enhancing crystallinity and stability .
  • Halogen/Alkoxy Groups : Bromo and methoxy substituents at position 6 alter reactivity and bioactivity; bromo derivatives show higher antimicrobial potency .

Spectroscopic and Crystallographic Data

  • IR/NMR: The target compound’s formyl group shows a characteristic C=O stretch at ~1680 cm⁻¹, while benzylamino analogs exhibit N–H stretches at ~3300 cm⁻¹ .
  • Crystallography: 6-Methyl-4-oxo-chromene-3-carbaldehyde forms monoclinic crystals (space group P2₁/c), with intermolecular H-bonding stabilizing the structure .

Biological Activity

4-(Morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde is a compound belonging to the chromene family, characterized by its unique morpholine substituent. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and pharmacology. The chromene scaffold is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

The compound features a chromene backbone with a morpholine ring, which enhances its solubility and biological activity. The structure can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

This structure allows for various chemical modifications that can influence its biological properties.

The primary mechanism of action of this compound involves inhibition of specific enzymes, particularly cholinesterases. By binding to the active site of these enzymes, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it demonstrates activity against various bacterial and fungal strains. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anticancer Activity

Numerous studies have explored the anticancer potential of chromene derivatives, including this compound. It has shown moderate cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The compound induces apoptosis through caspase activation and inhibits cell proliferation by targeting tubulin dynamics .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)
MCF-742.0 ± 2.7
HL-6024.4 ± 2.6
MOLT-430.0 ± 1.5

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterases and other enzymes involved in neurodegenerative disorders. The IC50 values indicate a promising potential for therapeutic applications in Alzheimer's disease management .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (μM)
Acetylcholinesterase10.4
Butyrylcholinesterase7.7

Case Studies

A study conducted by Elshaflu et al. (2019) synthesized various derivatives of chromenes and evaluated their biological activities, highlighting the significant impact of structural modifications on their potency against cancer cells and microbial strains . Another investigation revealed that the introduction of electron-withdrawing groups enhances the anticancer activity of chromene derivatives, indicating a clear structure-activity relationship (SAR) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde, and how can reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of morpholine with 2-oxo-2H-chromene-3-carbaldehyde derivatives. A typical procedure involves adding morpholine (20 mmol) in dichloromethane (DCM) to an ice-cooled solution of the aldehyde intermediate (10 mmol) in DCM. After stirring at 0–5°C for 30 minutes, the mixture is washed with water to remove unreacted morpholine, dried over MgSO₄, and recrystallized from 1,4-dioxane . Yield optimization requires strict temperature control and stoichiometric excess of morpholine to drive the reaction to completion.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include a singlet for the aldehyde proton (~10.1 ppm), a multiplet for morpholine protons (δ 3.6–3.8 ppm), and aromatic protons (δ 6.9–8.2 ppm) from the chromene ring.
  • IR : Stretching vibrations for C=O (chromenone, ~1660 cm⁻¹) and aldehyde (C=O, ~1710 cm⁻¹) confirm functional groups.
  • X-ray crystallography (for derivatives) can resolve molecular packing and intermolecular interactions, such as C–H···O bonds .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer : Unreacted morpholine and byproducts like morpholinium salts are common. Purification via sequential water washes (to remove hydrophilic impurities) and recrystallization from polar aprotic solvents (e.g., 1,4-dioxane) improves purity. TLC monitoring (silica gel, ethyl acetate/hexane) helps track reaction progress .

Advanced Research Questions

Q. How does this compound serve as a precursor for bioactive chalcone derivatives?

  • Methodological Answer : The aldehyde group undergoes Claisen-Schmidt condensation with ketones (e.g., 4-aminoacetophenone) in chloroform under reflux with piperidine catalysis. For example, refluxing equimolar amounts of the aldehyde and ketone for 1.5 hours yields α,β-unsaturated ketones (chalcones), which are purified via methanol washing . These derivatives are screened for antioxidant or anticancer activity using assays like DPPH radical scavenging .

Q. What role do halogen substituents play in modulating the crystal packing and intermolecular interactions of chromene-carbaldehyde derivatives?

  • Methodological Answer : Halogen atoms (e.g., Cl, Br) at specific positions (6-, 7-, or 8-) influence non-covalent interactions. For instance, 6-chloro derivatives exhibit van der Waals contacts between Cl and aldehyde O atoms (distance: ~3.45 Å), while dichlorinated analogs show halogen bonding (Cl···O). Such interactions guide supramolecular assembly and can inform drug design by mimicking protein-ligand interactions .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). For example, chalcone derivatives may bind to the ATP pocket of EGFR via hydrogen bonds with morpholine O atoms .
  • Validation requires correlating computational results with experimental bioassay data.

Q. What strategies enhance the solubility and bioavailability of chromene-carbaldehyde derivatives for in vivo studies?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., –SO₃H, –COOH) at the chromene 6-position.
  • Formulation : Use nanoencapsulation (liposomes) or co-solvents (DMSO/PEG 400) to improve aqueous solubility.
  • Prodrug Design : Convert the aldehyde to a Schiff base with amino acids, which hydrolyzes in physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde

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